molecular formula C23H17F3N2OS B12010228 3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one CAS No. 556790-83-1

3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one

Cat. No.: B12010228
CAS No.: 556790-83-1
M. Wt: 426.5 g/mol
InChI Key: IGBNSBHCEWRFST-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound features a quinazolinone core substituted with a p-tolyl group and a 3-(trifluoromethyl)benzylthio moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of 3-(Trifluoromethyl)benzylthio Moiety: The final step involves the nucleophilic substitution reaction where the quinazolinone derivative reacts with 3-(trifluoromethyl)benzylthiol in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the trifluoromethyl group, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives and altered trifluoromethyl groups.

    Substitution: Functionalized aromatic rings with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one is not fully understood but may involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It could affect signaling pathways related to cell proliferation, apoptosis, or inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the 3-(trifluoromethyl)benzylthio moiety.

    2-((3-(Trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one: Lacks the p-tolyl group.

    Quinazolin-4(3H)-one: The parent compound without any substitutions.

Uniqueness

3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one is unique due to the presence of both the p-tolyl and 3-(trifluoromethyl)benzylthio groups, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.

Properties

CAS No.

556790-83-1

Molecular Formula

C23H17F3N2OS

Molecular Weight

426.5 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H17F3N2OS/c1-15-9-11-18(12-10-15)28-21(29)19-7-2-3-8-20(19)27-22(28)30-14-16-5-4-6-17(13-16)23(24,25)26/h2-13H,14H2,1H3

InChI Key

IGBNSBHCEWRFST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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